N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-4-nitro-1H-pyrazole-5-carboxamide
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Overview
Description
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-4-nitro-1H-pyrazole-5-carboxamide is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This particular compound is notable for its unique structure, which includes multiple methyl groups and a nitro group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-4-nitro-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring.
Introduction of Methyl Groups: Methylation of the pyrazole ring can be carried out using methyl iodide in the presence of a base such as potassium carbonate.
Nitro Group Addition: The nitro group can be introduced via nitration using a mixture of concentrated nitric and sulfuric acids.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the nitro-substituted pyrazole with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-4-nitro-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Amines, thiols, polar solvents, moderate temperatures.
Major Products Formed
Scientific Research Applications
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-4-nitro-1H-pyrazole-5-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-4-nitro-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-4-nitro-1H-pyrazole-5-carboxamide: Similar structure but lacks the additional pyrazole ring.
N-Methyl-4-nitro-1H-pyrazole-5-carboxamide: Similar structure but with fewer methyl groups.
Uniqueness
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-4-nitro-1H-pyrazole-5-carboxamide is unique due to its dual pyrazole rings and multiple methyl groups, which may confer enhanced bioactivity and specificity in its interactions with biological targets .
Properties
Molecular Formula |
C13H18N6O3 |
---|---|
Molecular Weight |
306.32 g/mol |
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-N,2,5-trimethyl-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C13H18N6O3/c1-8-10(7-17(4)14-8)6-16(3)13(20)12-11(19(21)22)9(2)15-18(12)5/h7H,6H2,1-5H3 |
InChI Key |
YLHVDMFJQMXNAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CN(C)C(=O)C2=C(C(=NN2C)C)[N+](=O)[O-])C |
Origin of Product |
United States |
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